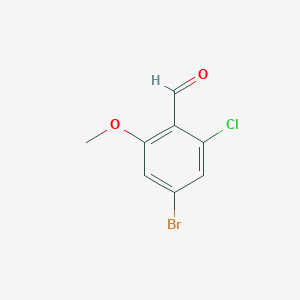

4-Bromo-2-chloro-6-methoxybenzaldehyde

CAS No.:

Cat. No.: VC18047332

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrClO2 |

|---|---|

| Molecular Weight | 249.49 g/mol |

| IUPAC Name | 4-bromo-2-chloro-6-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |

| Standard InChI Key | OICBDJRNMZYVQQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)Cl)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-chloro-6-methoxybenzaldehyde, precisely defines its substitution pattern on the benzene ring. The aldehyde functional group (-CHO) occupies position 1, while bromine (Br), chlorine (Cl), and methoxy (-OCH) groups are located at positions 4, 2, and 6, respectively. This arrangement creates a sterically hindered environment that influences reactivity, particularly in electrophilic substitution and nucleophilic addition reactions.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.49 g/mol |

| SMILES Notation | COC1=C(C(=CC(=C1)Br)Cl)C=O |

| InChI Key | OICBDJRNMZY |

| Melting Point | 67–71 °C |

| Boiling Point | 288.1 °C (at 760 mmHg) |

The electron-withdrawing effects of the halogens (Br and Cl) enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophiles such as amines and hydrazines . The methoxy group, conversely, donates electron density through resonance, creating a nuanced electronic profile that supports regioselective reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-2-chloro-6-methoxybenzaldehyde typically involves multi-step halogenation and methoxylation processes. A common approach employs metal halogen exchange reactions, where a bromine atom is introduced via electrophilic aromatic substitution under controlled conditions. For example:

-

Methoxylation: A phenol derivative undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base.

-

Halogenation: Sequential chlorination and bromination are performed using reagents such as (for chlorination) and (for bromination), often catalyzed by Lewis acids like .

-

Aldehyde Formation: Oxidation of a methyl group to the aldehyde functionality using oxidizing agents like pyridinium chlorochromate (PCC) .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | , KCO, DMF, 80°C | 85 |

| Chlorination | , , 0°C | 78 |

| Bromination | , , 40°C | 82 |

| Oxidation | PCC, CHCl, rt | 90 |

The use of diethyl ether as a solvent in bromination steps enhances yield and selectivity by stabilizing reactive intermediates.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The aldehyde group in 4-bromo-2-chloro-6-methoxybenzaldehyde participates in classic carbonyl reactions, including:

-

Nucleophilic Addition: Reaction with hydroxylamine to form oximes or with hydrazines to yield hydrazones, which are precursors to heterocyclic compounds .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids, facilitated by palladium catalysts, enable the introduction of aryl or alkyl groups at the bromine site .

The chlorine atom’s ortho position directs further electrophilic substitutions, such as nitration or sulfonation, to the para position relative to the methoxy group .

Redox Behavior

The aldehyde moiety can be reduced to a primary alcohol () using sodium borohydride () or oxidized to a carboxylic acid () under strong oxidizing conditions . These transformations expand the compound’s utility in synthesizing pharmaceuticals and agrochemicals.

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Drug Discovery

4-Bromo-2-chloro-6-methoxybenzaldehyde’s structural complexity makes it a valuable building block for bioactive molecules. For instance, it serves as a precursor to pyrazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. A recent study demonstrated its use in synthesizing a novel kinase inhibitor with potential anticancer activity.

Material Science Applications

The compound’s aromaticity and halogen content contribute to its use in liquid crystals and organic semiconductors. Its ability to form stable coordination complexes with transition metals (e.g., Pd, Cu) is exploited in catalytic systems .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash immediately with soap |

| Eye Exposure | Use safety goggles; rinse with water for 15 min |

| Inhalation | Use fume hood; employ respiratory protection |

| Storage | Store in airtight containers at 2–8°C |

Structural Analogs and Comparative Analysis

Halogen-Substituted Derivatives

Substituting chlorine or bromine with other halogens alters reactivity and biological activity. For example, 4-bromo-2-fluoro-6-methoxybenzaldehyde (CID 57442210) exhibits enhanced metabolic stability due to fluorine’s electronegativity .

Table 4: Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-2-fluoro-6-methoxybenzaldehyde | Fluorine substitution increases polarity | |

| 2-Chloro-4-methoxybenzaldehyde | Lacks bromine; simpler substitution | |

| 4-Bromo-2,6-dimethoxybenzaldehyde | Additional methoxy group enhances steric hindrance |

Recent Research and Future Directions

Recent studies focus on optimizing catalytic systems for cross-coupling reactions involving this compound. For instance, palladium nanoparticles supported on magnetic substrates show promise in improving reaction efficiency and recyclability . Future research may explore its applications in photodynamic therapy and as a fluorophore in bioimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume